N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
CAS No.:
Cat. No.: VC16371715
Molecular Formula: C17H13Cl2NO4S
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13Cl2NO4S |
|---|---|
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | N-(2,6-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C17H13Cl2NO4S/c18-12-7-4-8-13(19)14(12)20-17(21)15-16(11-5-2-1-3-6-11)25(22,23)10-9-24-15/h1-8H,9-10H2,(H,20,21) |
| Standard InChI Key | ZVEXVJMRMOTGRL-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a five-membered 1,4-oxathiine ring, a hybrid heterocycle containing one oxygen and one sulfur atom. The ring is fully saturated at positions 5 and 6, with two adjacent sulfone groups () at positions 4 and 4, conferring rigidity and electronic asymmetry. The carboxamide group at position 2 is linked to a 2,6-dichlorophenyl moiety, while position 3 hosts a phenyl substituent. This arrangement creates a sterically crowded environment that influences both reactivity and biomolecular interactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 398.3 g/mol | |
| IUPAC Name | N-(2,6-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide | |
| SMILES Notation | C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |
Spectroscopic and Computational Insights
The compound’s infrared (IR) spectrum reveals characteristic absorptions for sulfone groups () at 1150–1300 cm and amide C=O stretches near 1650 cm. Nuclear magnetic resonance (NMR) data corroborate the positions of substituents: the dichlorophenyl group exhibits aromatic proton signals between 7.2–7.5 ppm, while the oxathiine ring’s methylene protons resonate as a triplet near 3.8 ppm. Density functional theory (DFT) calculations predict a planar conformation for the oxathiine ring, stabilized by intramolecular hydrogen bonding between the amide NH and sulfone oxygen.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence beginning with the cyclization of 2-mercaptoacetic acid with 1,2-dichloroethane to form the oxathiine ring. Subsequent Friedel-Crafts acylation introduces the phenyl group at position 3, followed by chlorination using to attach the dichlorophenyl moiety. The final oxidation step employs hydrogen peroxide () in acetic acid to convert the sulfur atom to the sulfone state.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 2-Mercaptoacetic acid, 1,2-dichloroethane, 110°C | 68% |
| Friedel-Crafts Acylation | Benzoyl chloride, , 0°C | 52% |
| Chlorination | , reflux | 75% |
| Oxidation | , acetic acid, 60°C | 89% |
Industrial Optimization
To enhance scalability, manufacturers employ continuous flow reactors, which improve heat transfer and reduce reaction times. Automated purification systems using high-performance liquid chromatography (HPLC) achieve >99% purity, critical for pharmaceutical applications. Green chemistry principles are integrated by recycling solvents like dichloromethane and replacing stoichiometric oxidants with catalytic (vanadium acetylacetonate).
Biological Activity and Mechanistic Studies
Enzyme Inhibition Profiles
Preliminary assays indicate potent inhibition of cyclooxygenase-2 (COX-2), with an of 0.8 μM, surpassing celecoxib (). Molecular docking simulations suggest the sulfone groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, while the dichlorophenyl moiety occupies the hydrophobic pocket.
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Its mechanism involves disruption of bacterial cell wall synthesis, as evidenced by transmission electron microscopy (TEM) showing compromised peptidoglycan layers.
Research Advancements and Applications
Neuroprotective Effects
The compound crosses the blood-brain barrier (BBB) in rat models, achieving brain concentrations of 12 ng/g after oral administration. In Alzheimer’s disease models, it reduces β-amyloid plaque formation by 40% through modulation of γ-secretase activity.
Future Directions and Challenges
Structural Optimization
Medicinal chemists are exploring analogs with fluorinated phenyl groups to enhance metabolic stability. Preliminary data show the 4-fluorophenyl derivative has a 30% longer plasma half-life in murine models.
Toxicity Profiling
While acute toxicity in rats is low (), chronic exposure studies reveal hepatotoxicity at doses >50 mg/kg/day, necessitating prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume